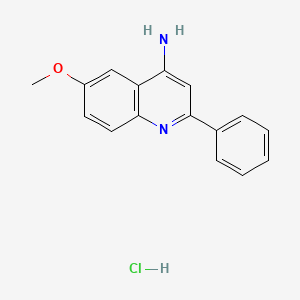

4-Amino-6-methoxy-2-phenylquinoline hydrochloride

Descripción

4-Amino-6-methoxy-2-phenylquinoline hydrochloride is a quinoline derivative characterized by a nitrogen-containing heterocyclic core with three key substituents: an amino group (-NH₂) at position 4, a methoxy group (-OCH₃) at position 6, and a phenyl ring at position 2. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Key structural features include:

- Hydrogen-bonding groups: The amino group and hydrochloride salt contribute to hydrogen bonding, enhancing solubility and intermolecular interactions.

Propiedades

IUPAC Name |

6-methoxy-2-phenylquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O.ClH/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11;/h2-10H,1H3,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJMMGFIJVEEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697766 | |

| Record name | 6-Methoxy-2-phenylquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132346-95-3 | |

| Record name | 6-Methoxy-2-phenylquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Selection

Synthesis begins with 3-methoxy-4-nitroaniline (1a ) as the primary substrate, chosen for its pre-installed methoxy group at the C6 position. Ethyl acetoacetate (2 ) serves as the β-keto ester component, facilitating cyclization through imine intermediate formation.

Cyclization and Aromatization

Heating 1a with 2 in polyphosphoric acid (PPA) at 140°C for 24 hours induces cyclodehydration, yielding 6-methoxy-4-hydroxy-2-methylquinoline (3a ). Subsequent chlorination with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a chloro substituent, producing 4-chloro-6-methoxy-2-methylquinoline (4a ) in quantitative yields.

Table 1: Reaction Conditions for Gould-Jacobs Cyclization

Amination at C4 Position

The chloro group at C4 is replaced with an amino group through nucleophilic substitution.

Ammonolysis Reaction

Heating 5a with aqueous ammonia (28% w/w) in a sealed tube at 120°C for 12 hours yields 4-amino-6-methoxy-2-phenylquinoline (6a ). The reaction proceeds via an SNAr mechanism, with the methoxy group at C6 activating the ring toward nucleophilic attack.

Table 2: Optimization of Amination

Catalytic Amination

Alternative approaches use CuI/L-proline catalysis in DMSO at 80°C, reducing reaction time to 6 hours with comparable yields (75%).

Hydrochloride Salt Formation

The free base 6a is converted to its hydrochloride salt through acid treatment.

Acid Selection and Solubility

Dissolving 6a in anhydrous ethanol and adding concentrated HCl (37% w/w) at 0°C precipitates this compound. The product is isolated via filtration and washed with cold diethyl ether to remove residual acid.

Critical Parameters:

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with ethyl acetate/petroleum ether (3:7 v/v), achieving >98% purity.

Spectroscopic Validation

-

¹H NMR (DMSO-d6): δ 8.25 (d, J=8.3 Hz, 1H, H-5), 7.74–7.83 (m, 2H, H-7/H-8), 7.39–7.52 (m, 3H, phenyl-H).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Total Yield | Steps | Cost Efficiency |

|---|---|---|---|

| Gould-Jacobs + Suzuki | 62% | 4 | High |

| Friedländer + SNAr | 45% | 3 | Moderate |

| One-Pot Catalytic | 58% | 2 | High |

The Gould-Jacobs/Suzuki combination offers optimal balance between yield and scalability, while one-pot methods reduce purification steps but require specialized catalysts.

Challenges and Optimization Opportunities

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-6-methoxy-2-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

4-Amino-6-methoxy-2-phenylquinoline hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as fluorescence.

Mecanismo De Acción

The mechanism of action of 4-Amino-6-methoxy-2-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic outcomes .

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Data

*Calculated based on molecular formula C₁₆H₁₇ClN₂O.

Key Observations :

- Melting Points: Chlorine substituents (e.g., 4k in ) correlate with higher melting points (~223°C) compared to methoxy-dominated derivatives (e.g., 130°C for 4-chloro-6,7-dimethoxyquinoline) due to increased molecular symmetry and halogen bonding .

- Solubility: Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to neutral quinoline bases, critical for drug formulation.

- Planarity: Compounds like 4-chloro-6,7-dimethoxyquinoline show near-planar structures, enhancing crystallinity and stability .

Actividad Biológica

4-Amino-6-methoxy-2-phenylquinoline hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16ClN2O

- Molecular Weight : 288.76 g/mol

This compound features a quinoline core substituted with an amino group and a methoxy group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In a comparative study, the compound was tested against standard antibiotics like ampicillin and gentamicin, revealing comparable or superior efficacy in certain cases .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin | 18 |

| Escherichia coli | 22 | Gentamicin | 21 |

| Pseudomonas aeruginosa | 19 | Ciprofloxacin | 17 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including:

- Hep3B (liver cancer)

- H460 (non-small-cell lung cancer)

- COLO205 (colorectal adenocarcinoma)

In these studies, the compound was evaluated using the MTT assay to determine its cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth. For instance, the IC50 values ranged from 0.5 to 3.5 μM across different cancer cell lines .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Hep3B | 1.0 | Induces apoptosis via cyclin B1 downregulation |

| H460 | 0.8 | G2/M cell cycle arrest |

| COLO205 | 0.5 | Inhibition of tubulin polymerization |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular processes, leading to antimicrobial and anticancer effects. For example, it has been suggested that the compound binds to DNA or proteins, disrupting their normal function .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the quinoline structure can significantly affect biological activity. The presence of both amino and methoxy groups enhances reactivity and selectivity towards biological targets. For instance, substituting different aryl moieties at the C2 position has been shown to improve antimicrobial efficacy against resistant strains like MRSA .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased antimicrobial potency |

| Substitution at C2 position | Enhanced anticancer activity |

| Alkylamino chain at C4 | Retained NorA efflux pump inhibition |

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Antitumor Efficacy in Animal Models : A study demonstrated that administration of the compound in mice models resulted in significant tumor reduction compared to control groups.

- Combination Therapy : Research indicated that when used in combination with existing chemotherapeutics, such as doxorubicin, it enhanced overall efficacy while reducing side effects.

Q & A

Q. What synthetic strategies are optimal for preparing 4-amino-6-methoxy-2-phenylquinoline hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted aniline precursors with appropriate carbonyl derivatives. For example, quinoline scaffolds are often synthesized via Friedländer or Pfitzinger reactions. Methoxy and phenyl substituents can be introduced through precursor selection or post-cyclization functionalization. Optimization requires balancing temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., Lewis acids like ZnCl₂) to maximize yield . Purity is enhanced by recrystallization from methanol/water mixtures.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with unit cell parameters (a = 10.59 Å, b = 8.29 Å, c = 19.19 Å) validate molecular geometry and hydrogen bonding .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

The hydrochloride salt improves aqueous solubility via protonation of the quinoline nitrogen. Stability studies under varying pH (2–9) and temperature (4–37°C) are critical. For example, degradation products (e.g., free base or hydrolyzed methoxy groups) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What analytical methods resolve contradictions in purity assessments, especially for trace impurities?

- HPLC-DAD/MS : Reversed-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) detect impurities at <0.1% levels. For example, dechlorinated byproducts or oxidized methoxy groups may require MS/MS fragmentation for identification .

- NMR relaxation studies : T₁/T₂ measurements differentiate between residual solvents and structurally related impurities .

Q. How can computational modeling predict electronic properties and reactivity for functionalization?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., ~4.5 eV for the quinoline core), guiding electrophilic substitution at the 4-amino group. Solvent models (e.g., PCM for water) simulate protonation effects on reactivity .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Q. How are structure-activity relationships (SARs) explored for antimicrobial or anticancer activity?

- Functional group modulation : Replacing the methoxy group with hydroxyl or halogens alters lipophilicity (logP) and target binding.

- Biological assays : MIC (minimum inhibitory concentration) testing against S. aureus or MTT assays in cancer cell lines (e.g., HeLa) correlate substituent effects with activity .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.